Tricosanoic acid tryptamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanoic acid tryptamide is a complex organic compound that features an indole moiety linked to a long-chain fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricosanoic acid tryptamide typically involves the reaction between tryptamine and tricosanoic acid. The process can be facilitated by using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tricosanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the amide group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Tricosanoic acid tryptamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
Tricosanoic acid tryptamide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to other indole derivatives. This structural feature can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
152766-93-3 |
---|---|
Molecular Formula |
C33H56N2O |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)tricosanamide |
InChI |
InChI=1S/C33H56N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(36)34-28-30-35-29-27-31-24-22-23-25-32(31)35/h22-25,27,29H,2-21,26,28,30H2,1H3,(H,34,36) |
InChI Key |
BVLPUXWTTMJZDO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.